molecular formula C17H9F2N3OS2 B2364039 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 477486-46-7

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2364039
CAS No.: 477486-46-7
M. Wt: 373.4
InChI Key: WALRJKWKSTZGHO-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a heterocyclic benzamide derivative featuring a 1,3-thiazole core substituted with a 1,3-benzothiazole moiety at the 4-position and a 2,6-difluorobenzamide group at the 2-position. This compound’s structure combines two fused aromatic systems (benzothiazole and thiazole) with electron-withdrawing fluorine atoms, which may enhance its metabolic stability and binding affinity in biological systems.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3OS2/c18-9-4-3-5-10(19)14(9)15(23)22-17-21-12(8-24-17)16-20-11-6-1-2-7-13(11)25-16/h1-8H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALRJKWKSTZGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole-Thiazole Core

The benzothiazole-thiazole scaffold is typically synthesized via cyclocondensation reactions. A representative approach involves reacting 2-aminobenzothiazole derivatives with α-haloketones or α-haloacids in the presence of a thiourea catalyst. For instance, 2-amino-4-(1,3-benzothiazol-2-yl)thiazole can be prepared by treating 2-aminobenzothiazole with chloroacetaldehyde in ethanol under reflux conditions (72–80°C, 8–12 hours), yielding the thiazole ring through nucleophilic substitution and subsequent cyclization.

In advanced protocols, palladium-catalyzed cross-coupling reactions have been employed to enhance regioselectivity. For example, Suzuki-Miyaura coupling between 2-bromo-1,3-benzothiazole and thiazole-4-boronic acid pinacol ester in tetrahydrofuran (THF) at 65°C for 24 hours achieves a 68–75% yield of the coupled product. This method minimizes side reactions compared to traditional cyclocondensation.

Introduction of the 2,6-Difluorobenzamide Group

The difluorobenzamide moiety is introduced via amide coupling between the primary amine of the benzothiazole-thiazole core and 2,6-difluorobenzoic acid. A two-step protocol is commonly adopted:

  • Activation of the Carboxylic Acid : 2,6-Difluorobenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C for 2 hours to form the corresponding acid chloride.
  • Amide Bond Formation : The acid chloride is reacted with the benzothiazole-thiazole amine in the presence of triethylamine (Et₃N) as a base, typically in anhydrous DCM or THF at room temperature for 12–18 hours. Yields range from 65% to 82%, depending on the stoichiometry of reactants.

Alternative methods utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid directly, bypassing the need for acid chloride synthesis.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency:

  • Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO)) enhance solubility of intermediates but may promote side reactions at elevated temperatures.
  • Ether solvents (e.g., THF, dioxane) improve selectivity for cyclization steps but require strict anhydrous conditions.

Optimal temperatures vary by step:

  • Cyclocondensation: 70–80°C (thermal acceleration without decomposition).
  • Cross-coupling: 60–70°C (balances reaction rate and catalyst stability).
  • Amidation: 0–25°C (prevents racemization and byproduct formation).

Catalytic Systems

  • Palladium catalysts : Pd(PPh₃)₄ (2–5 mol%) for Suzuki couplings, with potassium carbonate (K₂CO₃) as a base.
  • Thiourea derivatives : N,N'-diethylthiourea (10 mol%) for cyclocondensation, reducing reaction time by 30% compared to uncatalyzed methods.

Purification and Characterization

Isolation Techniques

  • Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) removes unreacted starting materials and coupling byproducts.
  • Recrystallization : Ethanol/water (3:1) or dichloromethane/hexane (1:2) mixtures yield crystalline product with >98% purity.

Analytical Validation

  • ¹H NMR : Key resonances include the difluorobenzamide NH proton (δ 8.2–8.4 ppm, singlet) and thiazole C-H protons (δ 7.8–8.1 ppm).
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) observed at m/z 388.1 (calculated 388.08).
  • Elemental analysis : Acceptable tolerance ±0.4% for C, H, N, S.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ flow reactors to enhance scalability:

  • Microreactors : Enable precise temperature control (ΔT ±1°C) and reduce reaction times by 40% compared to batch processes.
  • In-line purification : Integrated liquid-liquid extraction modules remove impurities without manual intervention.

Quality Control Metrics

  • Purity standards : ≥99.5% by HPLC (C18 column, acetonitrile/water gradient).
  • Residual solvents : <300 ppm for DCM and THF (ICH Q3C guidelines).

Challenges and Mitigation Strategies

Low Yields in Amidation Steps

  • Cause : Steric hindrance from the difluorobenzoyl group reduces nucleophilicity of the amine.
  • Solution : Use of ultrasonic irradiation (40 kHz, 30 minutes) improves reaction efficiency by 15–20%.

Byproduct Formation During Cyclocondensation

  • Cause : Competing dimerization of thiazole intermediates.
  • Solution : Slow addition of α-haloketones (1–2 drops/minute) suppresses dimerization.

Recent Methodological Advances

Photoredox Catalysis

Visible-light-mediated amidation using Ru(bpy)₃Cl₂ (1 mol%) enables room-temperature coupling with 85–90% yields, reducing energy consumption by 50%.

Biocatalytic Approaches

Immobilized lipase enzymes (e.g., Candida antarctica Lipase B) catalyze amide bond formation in aqueous media, achieving 70–75% yields with negligible waste.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties of Analogues
Compound Name Core Structure Substituents/Modifications Yield (%) Melting Point (°C) Applications/Notes References
N-[4-(1,3-Benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (Target) 1,3-Thiazole + 1,3-benzothiazole 2,6-difluorobenzamide - - Hypothesized kinase/agrochemical use -
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide 1,3-Thiazole 4-(3,4-dichlorophenyl); 2,6-difluorobenzamide 22 - c-Abl kinase activator
N-(6-Chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide 1,3-Benzothiazole 6-Cl, 5-F; 2,6-difluorobenzamide 70 247–249 Antiparasitic/agrochemical potential
Teflubenzuron Urea-linked benzamide 3,5-dichloro-2,4-difluorophenyl - - Insect growth regulator (chitin synthesis inhibitor)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 5-Cl; 2,4-difluorobenzamide - - Structural similarity to nitazoxanide (antiparasitic)
Key Observations:

Core Heterocycles: The target compound’s fused benzothiazole-thiazole system distinguishes it from simpler thiazole or benzothiazole derivatives. This may enhance π-π stacking interactions in biological targets compared to mono-heterocyclic analogs like N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide . Compounds with benzothiazole moieties (e.g., N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide) show higher synthetic yields (70% vs. 22% in dichlorophenyl analogs), suggesting benzothiazole derivatives may be more amenable to synthesis .

Substituent Effects :

  • Halogenation : Chlorine and fluorine substituents are common in bioactive analogs. For example, the 3,4-dichlorophenyl group in ’s compound enhances kinase activation, while 6-chloro-5-fluoro substitution in ’s compound may improve agrochemical activity .
  • Fluorine Positioning : The 2,6-difluorobenzamide group (shared across all compounds) likely contributes to metabolic stability and lipophilicity. However, 2,4-difluorobenzamide derivatives () exhibit different hydrogen-bonding patterns, affecting crystal packing and solubility .

Biological and Industrial Applications: Kinase Modulation: Dichlorophenyl-substituted thiazoles () activate c-Abl kinase, suggesting the target compound’s benzothiazole-thiazole core could similarly interact with kinase ATP-binding pockets . Agrochemicals: Teflubenzuron () and related benzamide derivatives inhibit chitin synthesis, implying the target compound’s benzothiazole-thiazole system may offer novel modes of action in pest control . Antiviral Potential: Thiazole derivatives like BAY 57-1293 () target herpesvirus helicase-primase, highlighting the scaffold’s versatility in drug discovery .

Physicochemical and Crystallographic Comparisons

Hydrogen Bonding and Crystal Packing:
  • The compound N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () forms centrosymmetric dimers via N–H⋯N hydrogen bonds, stabilizing its crystal lattice. Similar interactions may occur in the target compound, though the benzothiazole moiety could introduce additional C–H⋯F or π-stacking interactions .
  • In contrast, dichlorophenyl-substituted analogs () may prioritize hydrophobic interactions due to bulky substituents, reducing solubility compared to fluorine-rich derivatives .
Thermal Stability:
  • The high melting point (247–249°C) of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide () suggests strong intermolecular forces, a trait likely shared by the target compound due to its fused aromatic systems .

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound features significant structural motifs known for their therapeutic potential, including benzothiazole and thiazole rings.

Overview of Chemical Structure

The chemical structure of this compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C14H10F2N4S3
CAS Number 896362-83-7

Target and Mode of Action

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Benzothiazole derivatives are known to exhibit potent antimicrobial and anticancer properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Disruption of Cellular Processes : It can interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that compounds with benzothiazole and thiazole moieties exhibit significant antimicrobial properties. Studies indicate that this compound shows effectiveness against various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)5
A549 (Lung Cancer)15

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The results indicated a strong correlation between structural features and biological activity, highlighting the importance of fluorine substitution in enhancing antimicrobial potency.

Case Study: Anticancer Properties

Another study focused on the anticancer effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to control groups. The study suggests further exploration into its mechanisms could yield new insights into cancer therapeutics.

Q & A

Q. What are the standard synthetic routes for N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide?

The compound is typically synthesized via coupling reactions between a thiazol-2-amine derivative and a fluorinated benzoyl chloride. For example:

  • Step 1 : React 4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-amine with 2,6-difluorobenzoyl chloride in pyridine under ambient conditions .
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC), followed by purification through recrystallization (e.g., using methanol) .
  • Key considerations : Solvent choice (pyridine aids in HCl scavenging) and stoichiometric control to minimize side products.

Q. What techniques are used to validate the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Refinement : Employ SHELXL for structure solution and refinement, with hydrogen atoms placed geometrically and refined using a riding model .
  • Validation : Check for consistency in bond lengths (e.g., C–F ≈ 1.34 Å) and angles, and validate using tools like PLATON to detect twinning or disorder .

Q. How is the purity of the synthesized compound assessed?

  • Chromatography : TLC (silica gel, ethyl acetate/hexane eluent) for preliminary purity checks.
  • Spectroscopy : ¹H/¹³C NMR to confirm molecular structure (e.g., aromatic protons at δ 7.2–8.5 ppm) and absence of impurities .
  • Elemental analysis : Compare experimental C/H/N/S percentages with theoretical values (deviation < 0.4%) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

The crystal packing is stabilized by:

  • Classical hydrogen bonds : N–H···N interactions between the amide group and thiazole nitrogen, forming R₂²(8) motifs .
  • Non-classical interactions : C–H···F and C–H···O bonds, contributing to layered or chain-like packing (Fig. 1 in ).
  • Graph-set analysis : Use Etter’s methodology to classify patterns (e.g., dimeric vs. infinite chains) and predict stability .

Q. What strategies resolve contradictions in enzymatic inhibition data for this compound?

Discrepancies in IC₅₀ values may arise from assay conditions. To address:

  • Standardize assays : Use consistent buffer systems (e.g., pH 7.4 PBS) and enzyme sources (recombinant vs. tissue-extracted).
  • Control for solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid aggregation .
  • Cross-validate : Compare inhibition kinetics (e.g., Lineweaver-Burk plots) with structurally similar benzothiazole derivatives .

Q. How can computational modeling predict the compound’s interaction with target enzymes?

  • Molecular docking : Use AutoDock Vina to simulate binding to the pyruvate:ferredoxin oxidoreductase (PFOR) active site, focusing on π-π stacking between the benzothiazole ring and flavin cofactors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds (e.g., between the amide group and Arg residues) .
  • Free-energy calculations : Apply MM-PBSA to quantify binding affinity, prioritizing residues with ΔG < −5 kcal/mol .

Q. What are the challenges in refining high-resolution X-ray data for this compound?

  • Disorder : Address split positions in the difluorophenyl ring using PART instructions in SHELXL .
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL for non-merohedral twinning (e.g., Hooft parameter > 0.4) .
  • Validation : Use checkCIF to flag outliers (e.g., Rint > 5% requires data re-collection) .

Methodological Notes

  • Synthesis optimization : Replace pyridine with DMAP in catalytic amounts to reduce reaction time .
  • Crystallization : Use slow evaporation from methanol/acetone (1:1) to obtain diffraction-quality crystals .
  • Data contradiction resolution : Cross-reference hydrogen-bonding patterns with CSD entries (e.g., refcode XOYWUO) to identify common packing motifs .

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